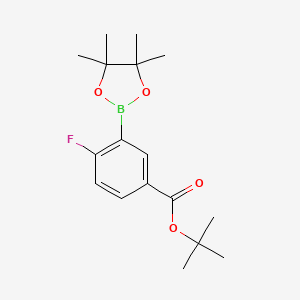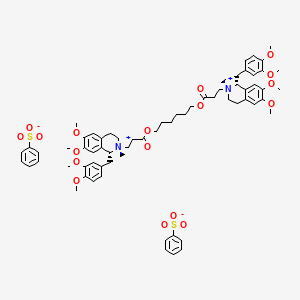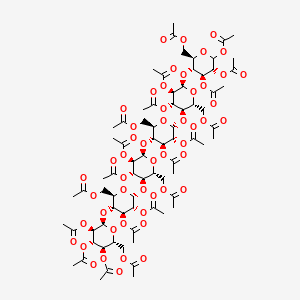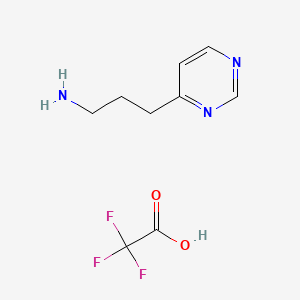
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid typically involves the coupling of azetidine derivatives with sulfonyl and pyrrole carboxylic acid groups. One common method includes the protection of the azetidine nitrogen, followed by sulfonylation and subsequent deprotection to yield the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the azetidine ring can produce various azetidine derivatives.
Applications De Recherche Scientifique
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antiviral and antitumor agent. .
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral entry processes, while its antitumor effects are linked to its disruption of the microtubular structure in cancer cells, causing G2/M arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound shares the azetidine and sulfonyl groups but differs in the presence of a phenylboronic acid group.
4-(Azetidine-1-sulfonyl)benzoic acid: Similar in structure but contains a benzoic acid group instead of a pyrrole ring.
Uniqueness
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H10N2O4S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
4-(azetidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(12)7-4-6(5-9-7)15(13,14)10-2-1-3-10/h4-5,9H,1-3H2,(H,11,12) |
Clé InChI |
IIURSFFZEYHNMU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




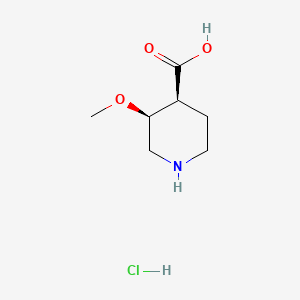

![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)
